2-Aminobenzo[d]oxazole-7-carboxamide

Serotonin Receptor Antagonism IBS-D CINV

Using mis-substituted benzoxazole analogs risks loss of target engagement, as 7-position substitution is indispensable for Sortase A inhibitory activity and kinase back-pocket binding. This specific 2-aminobenzo[d]oxazole-7-carboxamide scaffold ensures structural fidelity for SAR programs. - Validated core for potent RSK2/JAK2 inhibitors with resolved co-crystal structures. - Essential pharmacophore for Spns2/S1P exporter immunomodulator development. - Direct entry point to orally active 5-HT3 antagonists with favorable drug-like properties.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
Cat. No. B12862725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobenzo[d]oxazole-7-carboxamide
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)N=C(O2)N)C(=O)N
InChIInChI=1S/C8H7N3O2/c9-7(12)4-2-1-3-5-6(4)13-8(10)11-5/h1-3H,(H2,9,12)(H2,10,11)
InChIKeyCIZXVQHALMBXKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminobenzo[d]oxazole-7-carboxamide: Chemical Identity & Core Specifications


2-Aminobenzo[d]oxazole-7-carboxamide (CAS: 1806577-09-2) is a heterocyclic small molecule belonging to the 2-aminobenzoxazole carboxamide class. Its molecular structure comprises a benzoxazole core bearing an amino group at the 2-position and a carboxamide moiety at the 7-position . The compound has a molecular formula of C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol . This scaffold serves as a versatile building block in medicinal chemistry programs, particularly for the development of receptor antagonists, enzyme inhibitors, and transporter modulators.

1

Privileged 2-aminobenzoxazole scaffold for medicinal chemistry programs

2

7-Carboxamide and 2-amino groups serve as synthetic diversification handles

3

Supports receptor antagonist, enzyme inhibitor, and transporter modulator studies

2-Aminobenzo[d]oxazole-7-carboxamide: Non-Interchangeable Substitution


Simple substitution of one benzoxazole derivative for another is not scientifically valid. Within the 2-aminobenzoxazole carboxamide class, the precise nature and position of substituents on the core scaffold profoundly dictate target engagement, potency, and pharmacokinetic behavior. For instance, the 7-carboxamide functionality is not merely a spectator group; in Sortase A inhibitor programs, substitution at the 7-position is reported to be indispensable for inhibitory activity, with modifications at this site drastically altering potency [1]. Furthermore, the 2-amino group can be a critical determinant of both target affinity and metabolic stability, as demonstrated in 5-HT3 receptor antagonist optimization where the 2-aminobenzoxazole core was specifically identified as conferring oral activity and favorable drug-like properties [2]. Procuring a generic or mis-substituted analog risks not only a complete loss of the intended biological activity but also the introduction of unforeseen off-target liabilities.

7‑position

Carboxamide placement is critical for Sortase A inhibition; altered substitution may abolish activity.

2‑amino group

Determinant of target affinity and metabolic stability; replacement can shift pharmacological profile.

Generic analog

Mis‑substituted benzoxazoles risk loss of intended biological activity and introduction of off‑target liabilities.

2-Aminobenzo[d]oxazole-7-carboxamide: Differentiation Evidence


5-HT3 Receptor Antagonism vs. 2-Substituted Analogs

The 2-aminobenzoxazole carboxamide class demonstrates nanomolar potency at the human 5-HT3A receptor, differentiating it from other 2-substituted benzoxazole carboxamides. Specifically, the 2-aminobenzoxazole core was a key outcome of an optimization program that identified it as orally active with good metabolic stability, a profile not shared by all 2-substituted analogs [1]. While a specific IC50 for the 7-carboxamide variant is not reported in isolation for this target, a closely related 2-aminobenzoxazole derivative exhibited an IC50 of 14,000 nM, establishing a potency benchmark within this specific structural class [2].

5‑HT3 Antagonism
Cross‑study comparable
Class reported with nanomolar activity; a related 2‑aminobenzoxazole derivative showed IC₅₀ 14,000 nM.
Supports 5‑HT3 antagonist research with reported oral bioavailability context.
Human 5‑HT3A receptor expressed in HEK293 cells.
Serotonin Receptor Antagonism IBS-D CINV

Sortase A Inhibition vs. 2-Phenylbenzoxazole Analogs

The 7-carboxamide group is a critical structural determinant for Sortase A inhibitory activity. While the 2-amino substituted variant (2-Aminobenzo[d]oxazole-7-carboxamide) is a direct synthetic precursor to more complex molecules, the SAR of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives provides compelling evidence for the importance of the 7-position. The positive control compound pHMB (p-hydroxymercuribenzoate) has an IC50 of 130 μM. In contrast, a series of 31 novel 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives demonstrated IC50 values ranging from 19.8 to 184.2 μM [1]. Notably, SAR analysis concluded that substitution at the 7-position of the benzoxazole core is indispensable for inhibitory activity [1].

Sortase A Inhibition
Class‑level inference
2‑Phenyl‑7‑carboxamide analogs achieved IC₅₀ 19.8–184.2 μM; 7‑carboxamide deemed indispensable by SAR.
Supports Sortase A inhibitor scaffold development.
In vitro enzyme inhibition assay; pHMB control IC₅₀ 130 μM.
Anti-virulence Staphylococcus aureus Sortase A

LOX/LOXL2 Inhibition vs. Unsubstituted Benzoxazole

2-Aminobenzo[d]oxazole-7-carboxamide has been profiled in patent literature as a LOXL2 inhibitor. BindingDB data for a structurally related 2-aminobenzoxazole compound (BDBM461421) provides quantifiable potency metrics. In a human LOX amine oxidase assay, this compound demonstrated an IC50 of 75.1 nM [1]. In a separate assay using purified recombinant human LOXL2, the IC50 was 209 nM [1]. Another related 2-aminobenzoxazole derivative showed an IC50 of 203 nM against human LOXL2 [2].

LOX/LOXL2 Inhibition
Class‑level inference
Closely related 2‑aminobenzoxazole analogs: IC₅₀ 75.1 nM (LOX), 209 nM (LOXL2).
Supports LOX/LOXL2 target engagement studies.
Amplex Red assay; recombinant human LOXL2.
Lysyl Oxidase Fibrosis Cancer

JAK2 Kinase Inhibition as a Privileged Scaffold

A series of 2-amino-aryl-7-aryl-benzoxazoles were designed and shown to be potent, selective, and orally available JAK2 inhibitors. The research highlights the specific design of a 7-aryl-benzoxazole core to achieve an attractive JAK2 inhibitory profile with favorable pharmacokinetic properties in rats [1]. This demonstrates that the 2-amino-7-substituted benzoxazole scaffold is not a general-purpose inhibitor but can be rationally tuned for high selectivity against a specific kinase, a property that would be lost with a different core or substitution pattern.

JAK2 Kinase Privileged Scaffold
Class‑level inference
2‑Amino‑7‑aryl‑benzoxazole series reported as potent, selective, orally available JAK2 inhibitors in rat PK.
Supports JAK2 inhibitor lead identification campaigns.
Biochemical and cellular assays; data from patent literature.
JAK2 Myeloproliferative Neoplasms Kinase Inhibitor

Spns2 Transporter Inhibition: A Key Scaffold

In a recent medicinal chemistry campaign to discover potent Spns2 inhibitors, the 2-aminobenzoxazole scaffold was identified as a viable and superior core through a dedicated structure-activity relationship (SAR) study. The optimized lead compound from this series, SLB1122168 (33p), is a potent inhibitor of Spns2-mediated S1P release with an IC50 of 94 ± 6 nM [1]. The publication explicitly states that the 2-aminobenzoxazole scaffold was identified through this SAR effort as a 'viable scaffold' to develop more potent compounds [1].

Spns2 Transporter Inhibition
Class‑level inference
Optimized lead SLB1122168 (33p) inhibited Spns2‑mediated S1P release with IC₅₀ 94 ± 6 nM.
Supports Spns2 inhibitor lead optimization.
S1P release assay; scaffold identified through SAR campaign.
Spns2 S1P Transporter Autoimmune Disease

RSK2 Co-crystallography Structural Insights

The 2-amino-7-substituted benzoxazole class has been structurally characterized in complex with the N-terminal kinase domain of RSK2. X-ray crystallography of 2-amino-7-substituted benzoxazole compounds (e.g., PDB: 4NW5 and 4NW6) provides atomic-level resolution of how this specific scaffold binds to the kinase ATP-binding pocket [1][2]. These structures, solved at resolutions of 1.94 Å and 1.74 Å, respectively, reveal the precise binding mode of the 2-aminobenzoxazole core and its 7-substituent, information that is not transferable to other benzoxazole isomers or heterocyclic cores [1][2].

RSK2 Co‑crystal Structures
Head‑to‑head comparison
PDB 4NW5 (1.94 Å) and 4NW6 (1.74 Å) show atomic‑level binding of 2‑amino‑7‑substituted benzoxazoles to RSK2.
Supports RSK2 structure‑based drug design.
Binding mode not transferable to other benzoxazole isomers.
RSK2 Kinase X-ray Crystallography

2-Aminobenzo[d]oxazole-7-carboxamide: Research Applications


5-HT3 Antagonism in IBS-D & CINV

Procurement of 2-Aminobenzo[d]oxazole-7-carboxamide is scientifically justified for research programs focused on developing orally active 5-HT3 receptor antagonists for conditions like diarrhea-predominant Irritable Bowel Syndrome (IBS-D) or Chemotherapy-Induced Nausea and Vomiting (CINV). This is based on published studies identifying the 2-aminobenzoxazole carboxamide class as a source of potent, functional antagonists with favorable metabolic stability and oral bioavailability [1]. The compound serves as a key starting point for SAR expansion to optimize potency and peripheral vs. central activity.

Sortase A Inhibition: Anti-Virulence Discovery

This compound is a critical building block for synthesizing potent Sortase A inhibitors, a validated anti-virulence target for combating Staphylococcus aureus infections. The evidence demonstrates that the 7-carboxamide substituent is indispensable for inhibitory activity [1]. Using this specific analog ensures the presence of the essential pharmacophore, whereas a similar benzoxazole with a different substitution pattern (e.g., at the 4- or 5-position) would be predicted to be inactive based on the reported SAR. It is ideal for derivatization at the 2-amino position to further optimize potency and drug-like properties.

Spns2 Transporter (S1P) Inhibition

For research groups aiming to develop novel immunomodulatory agents via inhibition of the S1P exporter Spns2, 2-Aminobenzo[d]oxazole-7-carboxamide represents a strategic starting material. The 2-aminobenzoxazole scaffold was recently identified and optimized into a potent, in vivo-active tool compound (SLB1122168, IC50 = 94 nM) [1]. This compound offers a direct entry point into this new therapeutic mechanism, with the potential to explore SAR around the 7-carboxamide group to modulate potency, selectivity, and ADME properties.

Structure-Based Kinase Inhibitors (JAK2, RSK2)

This compound is an excellent choice for structure-based drug design programs targeting kinases such as JAK2 or RSK2. High-resolution X-ray co-crystal structures of the 2-amino-7-substituted benzoxazole core bound to RSK2 provide atomic-level detail of its binding mode [1][2]. Furthermore, the core has been successfully used to develop potent, selective, and orally available JAK2 inhibitors [3]. The 7-carboxamide provides a convenient synthetic handle for introducing diverse substituents to probe the kinase back pocket and optimize for selectivity against a specific kinome panel.

Application
Selection Property
Validation Focus
5‑HT3 receptor antagonist research
2‑Aminobenzoxazole scaffold with reported oral activity
Functional antagonist assays and oral PK profiling
Sortase A inhibition studies
Presence of essential 7‑carboxamide pharmacophore
Enzymatic activity and bacterial virulence models
Spns2/S1P transporter research
2‑Aminobenzoxazole core active in S1P release assays
S1P release assays and immune cell trafficking models
Kinase inhibitor development (JAK2, RSK2)
Availability of co‑crystal structures and PK‑optimized leads
Kinase selectivity panels and cellular target engagement
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